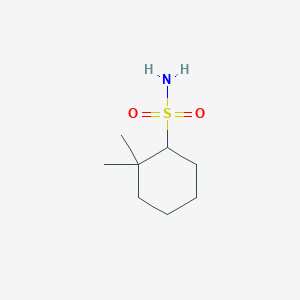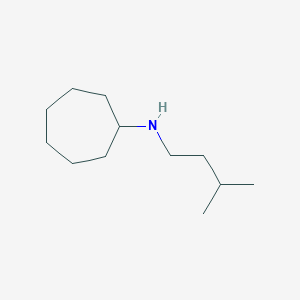![molecular formula C14H16F3NO2S B13226384 4-{[4-(Methylsulfanyl)phenyl]methyl}-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13226384.png)
4-{[4-(Methylsulfanyl)phenyl]methyl}-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[4-(Methylsulfanyl)phenyl]methyl}-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid is a complex organic compound with a unique structure that includes a pyrrolidine ring, a trifluoromethyl group, and a methylsulfanylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(Methylsulfanyl)phenyl]methyl}-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated precursor under palladium catalysis . This method is favored for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve optimization of the Suzuki–Miyaura coupling reaction to increase yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable purification techniques.
化学反应分析
Types of Reactions
4-{[4-(Methylsulfanyl)phenyl]methyl}-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-{[4-(Methylsulfanyl)phenyl]methyl}-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
作用机制
The mechanism of action of 4-{[4-(Methylsulfanyl)phenyl]methyl}-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets. The methylsulfanyl group can participate in redox reactions, potentially modulating the activity of enzymes and other proteins.
相似化合物的比较
Similar Compounds
- 4-{[4-(Methylsulfanyl)phenyl]methyl}-3-(trifluoromethyl)pyrrolidine-3-carboxamide
- 4-{[4-(Methylsulfanyl)phenyl]methyl}-3-(trifluoromethyl)pyrrolidine-3-carboxylate
Uniqueness
4-{[4-(Methylsulfanyl)phenyl]methyl}-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties
属性
分子式 |
C14H16F3NO2S |
|---|---|
分子量 |
319.34 g/mol |
IUPAC 名称 |
4-[(4-methylsulfanylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C14H16F3NO2S/c1-21-11-4-2-9(3-5-11)6-10-7-18-8-13(10,12(19)20)14(15,16)17/h2-5,10,18H,6-8H2,1H3,(H,19,20) |
InChI 键 |
ZMCUXSBXLXHZKU-UHFFFAOYSA-N |
规范 SMILES |
CSC1=CC=C(C=C1)CC2CNCC2(C(=O)O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-tert-Butyl-3-(chloromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine](/img/structure/B13226307.png)
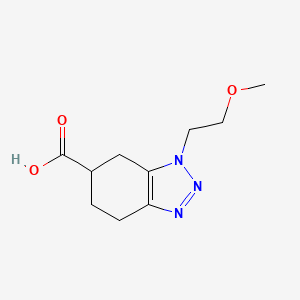
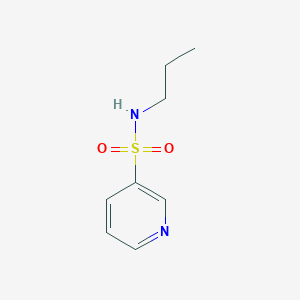
![2-[(Butan-2-yl)amino]-N-(2-chloro-6-methylphenyl)acetamide](/img/structure/B13226327.png)
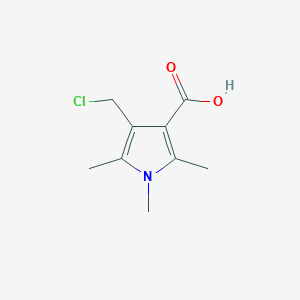
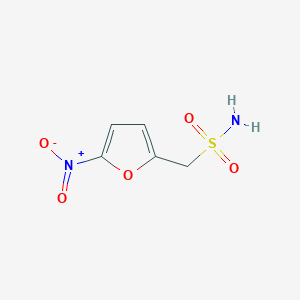
![4-[(2,2,2-Trifluoroethoxy)methyl]piperidin-2-one](/img/structure/B13226342.png)
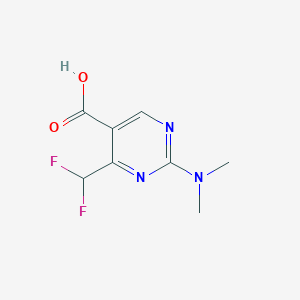
![2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(4-methylpyridin-3-yl)propanoic acid](/img/structure/B13226348.png)
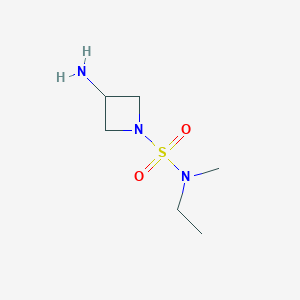
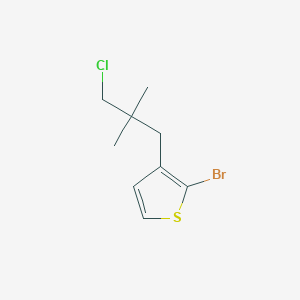
![{2-[(4-Methylphenyl)methyl]pyridin-3-yl}methanol](/img/structure/B13226361.png)
